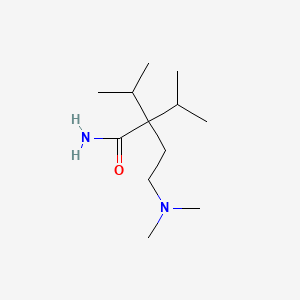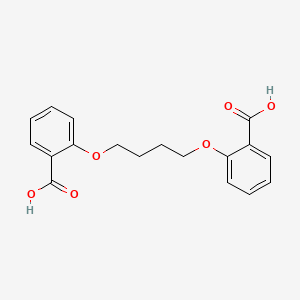
4,4-Butanediyldioxydibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Butanediyldioxydibenzoic acid is an organic compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . This compound is known for its unique structure, which consists of two benzoic acid moieties connected by a butanediyldioxy linker. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Butanediyldioxydibenzoic acid can be achieved through several methods. One common approach involves the condensation reaction between 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent and a polar high-boiling point solvent. The reaction is typically carried out at temperatures ranging from 140°C to 280°C until the content of 4-chlorobenzoic acid in the reaction system is reduced to 0.1-0.5%. The polar solvent is then diluted with water to precipitate the this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and quality, with careful control of reaction conditions to ensure consistency and efficiency. The use of readily available raw materials and mild reaction conditions makes this method cost-effective and suitable for large-scale production .
化学反応の分析
Types of Reactions
4,4-Butanediyldioxydibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds .
科学的研究の応用
4,4-Butanediyldioxydibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of high-performance polymers, resins, and other materials .
作用機序
The mechanism of action of 4,4-Butanediyldioxydibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
類似化合物との比較
4,4-Butanediyldioxydibenzoic acid can be compared with other similar compounds, such as:
4,4’-Biphenyldiboronic Acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
4,4’-Oxydibenzoic Acid: Another related compound with a different linker, resulting in variations in reactivity and use.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
2-[4-(2-carboxyphenoxy)butoxy]benzoic acid |
InChI |
InChI=1S/C18H18O6/c19-17(20)13-7-1-3-9-15(13)23-11-5-6-12-24-16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
InChIキー |
OMIIMKOQSJRAGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCCOC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
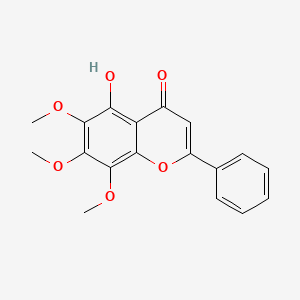
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

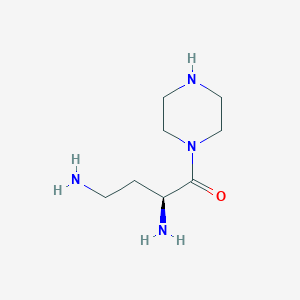
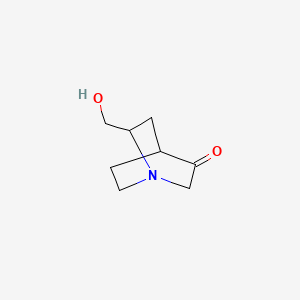
![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
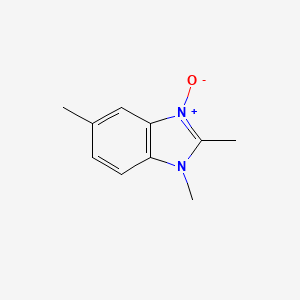
![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
